molecular formula C19H20N2O6 B15004864 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid

3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid

Cat. No.: B15004864
M. Wt: 372.4 g/mol
InChI Key: ZAEBZYUWWUPBFR-UHFFFAOYSA-N
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Description

3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid is a complex organic compound with a molecular formula of C12H16N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine
  • 3-(2-Furyl)-beta-alanine
  • β-Alanine

Uniqueness

Compared to similar compounds, 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-benzamidopropanoic acid

InChI

InChI=1S/C19H20N2O6/c1-26-16-9-13(7-8-15(16)27-11-17(20)22)14(10-18(23)24)21-19(25)12-5-3-2-4-6-12/h2-9,14H,10-11H2,1H3,(H2,20,22)(H,21,25)(H,23,24)

InChI Key

ZAEBZYUWWUPBFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2)OCC(=O)N

Origin of Product

United States

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